molecular formula C11H17NO B15233513 (R)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL

(R)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL

Cat. No.: B15233513
M. Wt: 179.26 g/mol
InChI Key: UHMYHZGCCWORAV-NSHDSACASA-N
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Description

®-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes. The compound features a phenyl ring substituted with two methyl groups and an ethan-1-ol backbone with a methylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethylbenzaldehyde and methylamine.

    Formation of Intermediate: The aldehyde group of 2,5-dimethylbenzaldehyde reacts with methylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis may involve:

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction step.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of 2-(2,5-dimethylphenyl)-2-(methylamino)acetone.

    Reduction: Formation of ®-2-(2,5-dimethylphenyl)-2-(dimethylamino)ethan-1-OL.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Chiral Synthesis: Used as a chiral building block in the synthesis of enantiomerically pure compounds.

    Catalysis: Acts as a ligand in asymmetric catalysis.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

Medicine

    Pharmaceuticals: Investigated for its potential use in the development of drugs targeting neurological disorders.

Industry

    Material Science: Used in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL: The enantiomer of the compound with similar but distinct biological activity.

    2-(2,5-Dimethylphenyl)-2-(methylamino)propan-1-OL: A structural analog with a different alkyl chain length.

Uniqueness

®-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer and analogs.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(2R)-2-(2,5-dimethylphenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C11H17NO/c1-8-4-5-9(2)10(6-8)11(7-13)12-3/h4-6,11-13H,7H2,1-3H3/t11-/m0/s1

InChI Key

UHMYHZGCCWORAV-NSHDSACASA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)[C@H](CO)NC

Canonical SMILES

CC1=CC(=C(C=C1)C)C(CO)NC

Origin of Product

United States

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